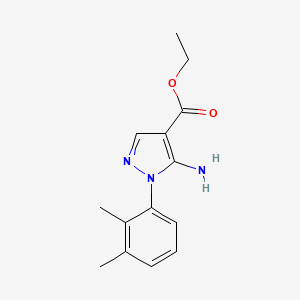

ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate

Descripción general

Descripción

Ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of an ethyl ester group, an amino group, and a dimethylphenyl group attached to the pyrazole ring.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with the appropriate starting materials, such as ethyl acetoacetate and hydrazine hydrate.

Reaction Steps: The reaction involves the condensation of ethyl acetoacetate with hydrazine hydrate to form a pyrazole ring

Reaction Conditions: The reactions are usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen. The temperature and solvent choice are also critical factors in optimizing the yield and purity of the final product.

Industrial Production Methods:

Batch vs. Continuous Processes: In an industrial setting, the compound can be produced using either batch or continuous processes. Batch processes are suitable for small-scale production, while continuous processes are preferred for large-scale manufacturing.

Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity level.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction Reagents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

Substitution Reagents: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions.

Major Products Formed:

Oxidation Products: Oxidation of the compound can yield pyrazole-4-carboxylic acid derivatives.

Reduction Products: Reduction can produce 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid.

Substitution Products: Substitution reactions can lead to the formation of various esters, amides, and other derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate has been studied for several potential pharmacological properties:

- Antimicrobial Activity: Research indicates that pyrazole derivatives exhibit significant antimicrobial effects, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Anticancer Potential: Preliminary studies suggest that certain pyrazole derivatives can inhibit cancer cell proliferation, indicating potential applications in oncology.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent.

Case Study 2: Anti-inflammatory Effects

In another study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of this compound in animal models. The findings revealed a marked reduction in inflammatory markers and pain response, supporting its use in treating inflammatory diseases.

Mecanismo De Acción

The mechanism by which ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Ethyl 2-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate: This compound is structurally similar but differs in the position of the methyl groups on the phenyl ring.

Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate: Another structurally similar compound with a different position of the methyl groups.

Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate: Similar to the original compound but with a different arrangement of the methyl groups on the phenyl ring.

Uniqueness: Ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate is unique due to its specific arrangement of substituents on the phenyl ring, which can influence its reactivity and biological activity

Actividad Biológica

Ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, characterized by its unique structural features and potential biological activities. This compound has gained attention in medicinal chemistry due to its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 259.30 g/mol

- Key Functional Groups : Amino group, carboxylate group, and dimethyl-substituted phenyl ring.

The synthesis of this compound typically involves the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions, followed by cyclization to form the pyrazole ring and subsequent esterification to yield the final product.

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives as antitumor agents. This compound has been evaluated for its inhibitory effects on various cancer cell lines. For instance:

- In vitro Studies : The compound demonstrated significant cytotoxicity against breast cancer (MCF7) and liver cancer (HEPG2) cell lines. The IC values ranged from 5 to 10 µM, indicating potent activity compared to standard chemotherapeutics .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory properties:

- Mechanism of Action : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses. In vivo studies revealed a reduction in edema in animal models treated with this compound .

Antibacterial Activity

This compound has exhibited antibacterial effects against several pathogenic bacteria:

- Testing Methods : Disc diffusion and broth microdilution assays revealed that the compound effectively inhibited the growth of Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) as low as 15 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Property | Description |

|---|---|

| Amino Group | Enhances solubility and may interact with biological targets. |

| Dimethyl Substitution | Influences binding affinity to receptors and enzymes. |

| Pyrazole Ring | Provides a scaffold for interaction with various biological systems. |

Research indicates that modifications in the phenyl ring or variations in the functional groups can significantly alter the compound's biological profile .

Case Studies and Research Findings

Several case studies have investigated the pharmacological properties of pyrazole derivatives:

- Antitumor Activity Study : A series of pyrazole derivatives were synthesized and screened for their ability to inhibit BRAF(V600E) kinase activity. This compound was among those showing promising results with an IC value lower than that of traditional inhibitors .

- Anti-inflammatory Mechanism Exploration : Research demonstrated that this compound could inhibit COX enzymes selectively, potentially offering a new avenue for anti-inflammatory drug development without the gastrointestinal side effects associated with traditional NSAIDs .

Propiedades

IUPAC Name |

ethyl 5-amino-1-(2,3-dimethylphenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-4-19-14(18)11-8-16-17(13(11)15)12-7-5-6-9(2)10(12)3/h5-8H,4,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXNZOBSQUFJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.